

# Application Notes and Protocols for Reactions Involving 4-Bromo-1-methylpiperidine

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## Compound of Interest

Compound Name: 4-Bromo-1-methylpiperidine

Cat. No.: B1279848

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## Introduction

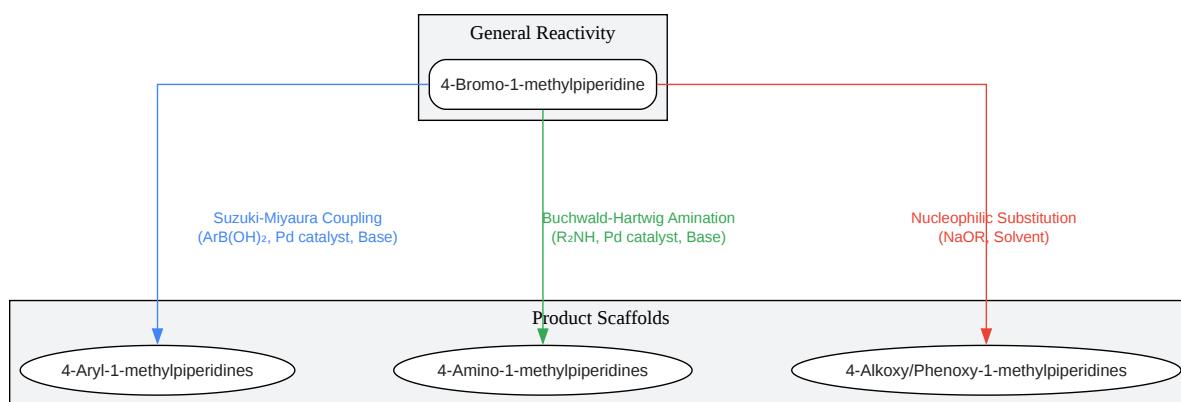
**4-Bromo-1-methylpiperidine** (CAS No. 76444-51-4) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring with a bromine atom at the 4-position, provides a key site for synthetic modification. The carbon-bromine bond is amenable to a variety of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecules and potential pharmaceutical candidates.<sup>[1]</sup> This document provides detailed protocols for several key reactions, along with representative data and workflow visualizations to guide researchers in its application.

### Physicochemical Properties:

- Molecular Formula: C<sub>6</sub>H<sub>12</sub>BrN<sup>[1]</sup>
- Molecular Weight: 178.07 g/mol <sup>[1]</sup>
- Appearance: Colorless to pale yellow liquid or solid<sup>[1]</sup>
- Boiling Point: ~174.8 °C at 760 mmHg

## General Reactivity of 4-Bromo-1-methylpiperidine

The primary mode of reactivity for **4-Bromo-1-methylpiperidine** involves the displacement of the bromide, a good leaving group. This can be achieved through several powerful synthetic methods as illustrated below.



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**Figure 1:** Key synthetic transformations of **4-Bromo-1-methylpiperidine**.

## Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.<sup>[2][3]</sup> This reaction is particularly useful for synthesizing 4-aryl-1-methylpiperidines, a common scaffold in pharmacologically active compounds.

## Data Presentation: Representative Suzuki-Miyaura Couplings

Entry	Arylboronic Acid	Product	Typical Yield (%)
1	Phenylboronic acid	1-Methyl-4-phenylpiperidine	85-95
2	4-Methoxyphenylboronic acid	4-(4-Methoxyphenyl)-1-methylpiperidine	80-92
3	3-Pyridinylboronic acid	1-Methyl-4-(pyridin-3-yl)piperidine	75-88
4	4-Fluorophenylboronic acid	4-(4-Fluorophenyl)-1-methylpiperidine	82-94

Note: Yields are representative and highly dependent on specific reaction conditions, catalyst, ligand, and base selection. Optimization is recommended.

## Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

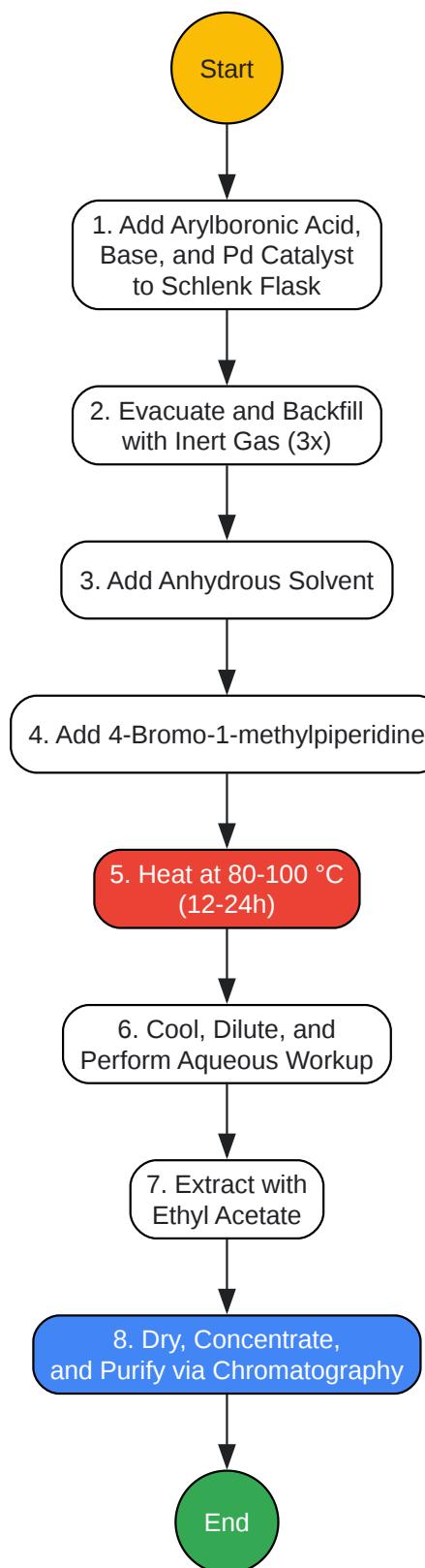
This protocol is a generalized procedure based on standard Suzuki-Miyaura reaction conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Materials:

- **4-Bromo-1-methylpiperidine**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ , 2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water (e.g., 4:1 ratio)
- Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

### Procedure:

- To an oven-dried Schlenk flask, add the arylboronic acid (1.1 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
- Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).
- Add the anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.
- Stir the mixture for 10-15 minutes at room temperature.
- Add **4-Bromo-1-methylpiperidine** (1.0 equiv.) to the reaction mixture.
- Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- Extract the aqueous layer with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



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**Figure 2:** Experimental workflow for Suzuki-Miyaura coupling.

## Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, reacting an aryl or heteroaryl halide with an amine.<sup>[7][8]</sup> This is a direct route to synthesizing various 4-amino-1-methylpiperidine derivatives, which are important for tuning the physicochemical properties of drug candidates.<sup>[9][10]</sup>

## Data Presentation: Representative Buchwald-Hartwig Aminations

Entry	Amine	Product	Typical Yield (%)
1	Morpholine	4-(1-Methylpiperidin-4-yl)morpholine	80-95
2	Aniline	N-(1-Methylpiperidin-4-yl)aniline	70-85
3	Benzylamine	N-Benzyl-1-methylpiperidin-4-amine	75-90
4	Piperidine	1-Methyl-4-(piperidin-1-yl)piperidine	85-96

Note: Yields are representative. The choice of ligand (e.g., BINAP, XPhos, dppf) is critical and must be optimized for each substrate combination.<sup>[11]</sup>

## Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on standard Buchwald-Hartwig amination conditions.<sup>[11][12]</sup>

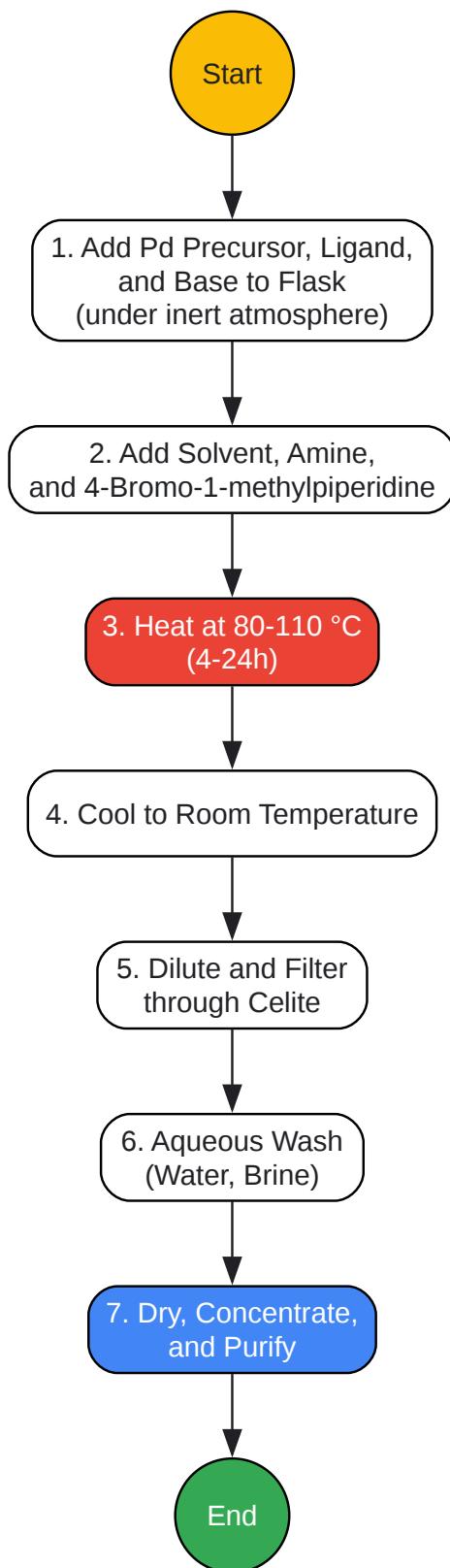
Materials:

- **4-Bromo-1-methylpiperidine**
- Primary or secondary amine (1.1 - 1.5 equivalents)

- Palladium precursor (e.g.,  $\text{Pd}_2(\text{dba})_3$ ,  $\text{Pd}(\text{OAc})_2$ , 1-4 mol%)
- Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.2 - 1.5x mol of Pd)
- Base (e.g.,  $\text{NaOt-Bu}$ ,  $\text{K}_3\text{PO}_4$ , LHMDS, 1.4 - 2.0 equivalents)
- Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
- Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

**Procedure:**

- To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.
- Seal the vessel, and evacuate and backfill with an inert gas (repeat this cycle three times).
- Add the anhydrous solvent via syringe, followed by the amine (if liquid) or a solution of the amine (if solid).
- Stir the mixture at room temperature for 15-20 minutes to pre-form the catalyst.
- Add **4-Bromo-1-methylpiperidine** (1.0 equiv.) to the reaction mixture.
- Heat the mixture to 80-110 °C, with vigorous stirring, for 4-24 hours. Monitor reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate or  $\text{CH}_2\text{Cl}_2$ ) and filter through a pad of Celite to remove palladium residues.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or crystallization.



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**Figure 3:** Experimental workflow for Buchwald-Hartwig amination.

# Nucleophilic Substitution with Alkoxides/Phenoxides

A straightforward method for forming C-O bonds is the direct nucleophilic substitution of the bromide with an oxygen-based nucleophile, such as a sodium or potassium alkoxide or phenoxide. This reaction typically proceeds via an  $S_N2$  mechanism.

## Data Presentation: Representative Nucleophilic Substitutions

Entry	Nucleophile	Product	Typical Yield (%)
1	Sodium phenoxide	1-Methyl-4-phenoxypiperidine	60-80
2	Sodium methoxide	4-Methoxy-1-methylpiperidine	70-85
3	Potassium tert-butoxide	4-(tert-Butoxy)-1-methylpiperidine	50-70
4	Sodium 4-chlorophenoxy	4-(4-Chlorophenoxy)-1-methylpiperidine	65-82

Note: Yields can be influenced by solvent, temperature, and the presence of potential elimination side-products, especially with sterically hindered bases.

## Experimental Protocol: General Procedure for O-Arylation/Alkylation

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions.

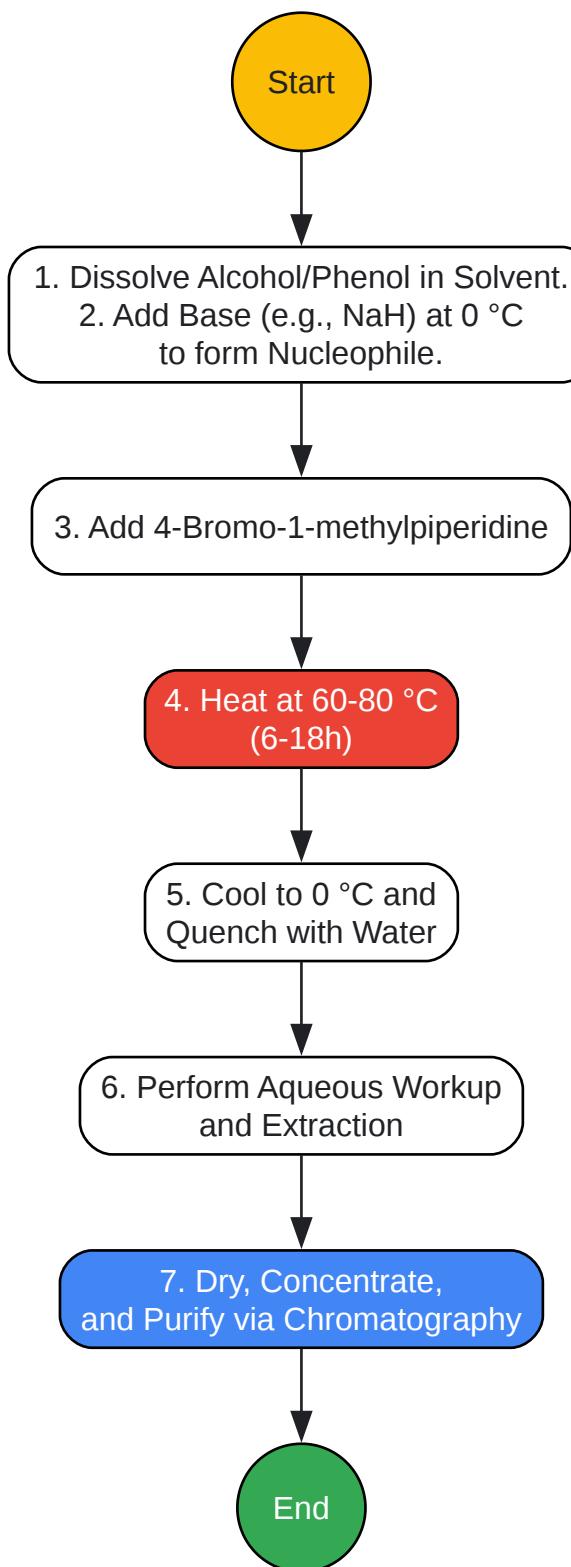
Materials:

- **4-Bromo-1-methylpiperidine**

- Alcohol or Phenol (1.0 - 1.2 equivalents)
- Strong base (e.g., NaH, KOt-Bu, 1.1 - 1.3 equivalents)
- Anhydrous polar aprotic solvent (e.g., DMF, THF, DMSO)
- Round-bottom flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

- To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 equiv.) and the anhydrous solvent (e.g., THF).
- Cool the solution to 0 °C in an ice bath.
- Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
- Add **4-Bromo-1-methylpiperidine** (1.0 equiv.) to the solution, either neat or dissolved in a small amount of the reaction solvent.
- Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
- Dilute with diethyl ether or ethyl acetate and wash with water (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

[Click to download full resolution via product page](#)**Figure 4:** Experimental workflow for nucleophilic substitution.

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